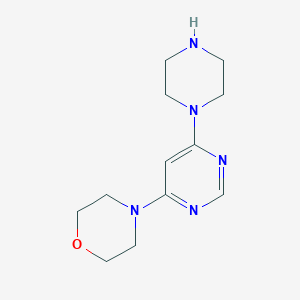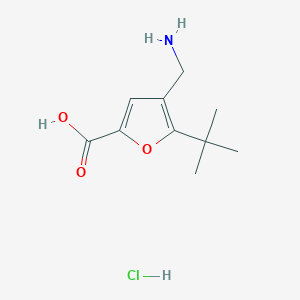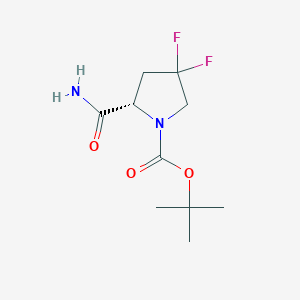![molecular formula C14H10FN3O3 B1439439 3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204296-14-9](/img/structure/B1439439.png)
3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Descripción general
Descripción
The compound “3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a complex organic molecule. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known to possess significant pharmacological properties . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain both pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various methods have been developed for the synthesis of these compounds . For instance, one method involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines have a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of these compounds allows for structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis
The Dimroth rearrangement is a common reaction observed in pyrimidines. This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study conducted by Alam et al. (2010) focused on the design, synthesis, and pharmacological evaluation of thiazolo[3,2-a]pyrimidine derivatives, demonstrating significant anti-inflammatory and antinociceptive activities. This research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new therapeutic agents with lower side effects (Alam et al., 2010).
Heterocyclic Compounds Synthesis
Eleev et al. (2015) explored the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, providing a foundational approach for creating novel compounds that could be used in various scientific and medicinal applications. This study underscores the versatility of pyrazolo[1,5-a]pyrimidine frameworks for synthesizing complex molecules (Eleev et al., 2015).
Anticancer Activity
Research by Liu et al. (2016) on the synthesis, crystal structure, and biological activity of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrated distinct effective inhibition on the proliferation of some cancer cell lines. This finding points towards the potential anticancer applications of pyrazolo[1,5-a]pyrimidine derivatives and their relevance in drug discovery and development (Liu et al., 2016).
Novel Heterocyclic Compounds
Kumar and Mashelker (2007) prepared novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety, expected to have hypertensive activity. This work illustrates the broad potential of pyrazolo[1,5-a]pyrimidine derivatives in creating compounds with various pharmacological activities (Kumar & Mashelker, 2007).
Biocidal Properties
Youssef et al. (2011) synthesized a compound that underwent transformations to yield heterocyclic systems with excellent biocidal properties against bacteria and fungi. This indicates the potential of pyrazolo[1,5-a]pyrimidine derivatives in antimicrobial applications (Youssef et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c1-7-11(8-4-2-3-5-10(8)15)12-16-6-9(14(20)21)13(19)18(12)17-7/h2-6,17H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVYBZZECMCMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)



![3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1439369.png)



![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)